9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H26ClN5O2 and its molecular weight is 463.97. The purity is usually 95%.
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Scientific Research Applications
Multi-Target Drugs for Neurodegenerative Diseases
Purine derivatives have been identified as potent dual-target-directed ligands, showing significant activity as adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. These compounds are particularly promising for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The development of tricyclic xanthine derivatives and their evaluation in radioligand binding studies highlights their capacity to interact with multiple targets relevant for both symptomatic and disease-modifying treatment of neurodegenerative disorders, suggesting an advantage over single-target therapeutics (Brunschweiger et al., 2014).
Synthesis of Novel Ring Systems
Research into the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems from purine derivatives has led to the development of novel compounds with potential biological activities. These synthesized compounds, derived from similar parent compounds, demonstrate the versatility of purine derivatives in generating new molecular structures with possible therapeutic applications (Hesek & Rybár, 1994).
Antiviral Activities
Purine derivatives have shown promise in the development of antiviral agents. Studies on compounds such as 9-benzyl-6-(dimethylamino)-9H-purines have revealed their activity against rhinovirus type 1B, indicating the potential of these derivatives in creating new classes of antiviral drugs. The modification of these compounds, through the introduction of chloro substituents, has been found to significantly enhance their antiviral efficacy (Kelley et al., 1988).
Properties
IUPAC Name |
9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2/c1-15-7-5-8-18(11-15)14-31-23(32)21-22(28(4)25(31)33)27-24-29(12-16(2)13-30(21)24)20-10-6-9-19(26)17(20)3/h5-11,16H,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPTVCKEPJQNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C5=C(C(=CC=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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